H-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln-Ser-Lys-Cys-Gly-Ser-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH.TFA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

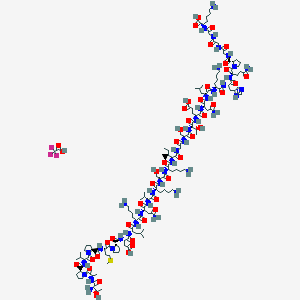

Tau Peptide (275-305) (Repeat 2 Domain) Trifluoroacetate, also known as the R2 domain fragment, represents the second repeat unit of the microtubule-binding domain of the Alzheimer’s tau peptide . It is considered crucial in determining the biochemical characteristics of the complete tau protein .

Molecular Structure Analysis

The molecular weight of Tau Peptide (275-305) (Repeat 2 Domain) Trifluoroacetate is 3264.71 . Its chemical formula is C139H239N43O45S . The sequence of the peptide is Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln-Ser-Lys-Cys-Gly-Ser-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser .Physical and Chemical Properties Analysis

The Tau Peptide (275-305) (Repeat 2 Domain) Trifluoroacetate is a lyophilized solid, trifluoroacetate (TFA) salt format . It should be stored at -20°C .Scientific Research Applications

Associational and Conformational Behaviors

Research into the tau peptide segment (275-305) explores its distinct associational and conformational behaviors compared to other segments of the tau protein. The study by Minoura et al. (2004) indicates that the third repeat fragment (R3) in the tau protein's microtubule-binding domain assembles faster than the second repeat (R2), despite their similar sequences. This difference in assembly speed is attributed to variations in their conformational behaviors, particularly in the presence of trifluoroethanol, which induces a transition to an alpha-helical structure from a random coil structure. The findings suggest that specific conformational features of tau peptide segments, such as the alpha-helical structure and amphipathic-like distribution of side chains, are crucial for their self-aggregation and potentially for the formation of neurofibrillary tangles observed in Alzheimer's disease (Minoura et al., 2004).

Contribution to Filament Formation

Further investigations into tau peptide fragments have elucidated their roles in the formation of paired helical filaments (PHFs), a hallmark of Alzheimer's pathology. Mizushima et al. (2006) found that the filament formation of tau's microtubule-binding domain (MBD) involves conformational transitions that are specific to the peptide repeats. The study highlights the synergistic contribution of repeat peptides to PHF formation and suggests that understanding these conformational transitions is vital for developing therapeutic strategies targeting tauopathies (Mizushima et al., 2006).

Structural Insights into Fibril Formation

The structural analysis of fibril-forming PHF/Tau fragments offers critical insights into the nucleation sites responsible for amyloid fibril formation, characteristic of neurofibrillary tangles. Inouye et al. (2006) analyzed the x-ray diffraction patterns of various PHF/Tau-related peptide constructs to understand the structural basis of their assembly into amyloid fibrils. Their research points to specific peptide sequences within the tau protein that are crucial for initiating the formation of amyloid fibrils with the PHF morphology, shedding light on potential targets for therapeutic intervention in tauopathies (Inouye et al., 2006).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The Tau Peptide (275-305) (Repeat 2 Domain) Trifluoroacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial to the biochemical characteristics of the entire Tau protein .

Cellular Effects

The Tau Peptide (275-305) (Repeat 2 Domain) Trifluoroacetate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The Tau Peptide (275-305) (Repeat 2 Domain) Trifluoroacetate exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Tau Peptide (275-305) (Repeat 2 Domain) Trifluoroacetate change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Tau Peptide (275-305) (Repeat 2 Domain) Trifluoroacetate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Tau Peptide (275-305) (Repeat 2 Domain) Trifluoroacetate is involved in various metabolic pathways. It interacts with several enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

The Tau Peptide (275-305) (Repeat 2 Domain) Trifluoroacetate is transported and distributed within cells and tissues. It interacts with any transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Tau Peptide (275-305) (Repeat 2 Domain) Trifluoroacetate and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C139H239N43O45S.C2HF3O2/c1-17-71(14)110(135(222)164-79(35-24-29-45-144)117(204)168-84(49-74-55-151-65-156-74)126(213)178-109(70(12)13)138(225)182-46-30-36-95(182)132(219)155-57-102(193)152-56-101(192)153-58-103(194)158-93(63-186)139(226)227)180-128(215)87(52-100(149)191)169-125(212)88(53-105(196)197)171-116(203)77(33-22-27-43-142)161-129(216)90(60-183)157-104(195)59-154-113(200)94(64-228)176-118(205)78(34-23-28-44-143)162-130(217)91(61-184)174-119(206)80(37-39-96(145)187)165-134(221)108(69(10)11)177-127(214)86(51-99(148)190)170-131(218)92(62-185)175-122(209)83(48-67(6)7)167-124(211)89(54-106(198)199)172-121(208)82(47-66(4)5)166-115(202)76(32-21-26-42-141)159-114(201)75(31-20-25-41-140)160-123(210)85(50-98(147)189)173-136(223)111(72(15)18-2)181-137(224)112(73(16)19-3)179-120(207)81(38-40-97(146)188)163-133(220)107(150)68(8)9;3-2(4,5)1(6)7/h55,65-73,75-95,107-112,183-186,228H,17-54,56-64,140-144,150H2,1-16H3,(H2,145,187)(H2,146,188)(H2,147,189)(H2,148,190)(H2,149,191)(H,151,156)(H,152,193)(H,153,192)(H,154,200)(H,155,219)(H,157,195)(H,158,194)(H,159,201)(H,160,210)(H,161,216)(H,162,217)(H,163,220)(H,164,222)(H,165,221)(H,166,202)(H,167,211)(H,168,204)(H,169,212)(H,170,218)(H,171,203)(H,172,208)(H,173,223)(H,174,206)(H,175,209)(H,176,205)(H,177,214)(H,178,213)(H,179,207)(H,180,215)(H,181,224)(H,196,197)(H,198,199)(H,226,227);(H,6,7)/t71-,72-,73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,107-,108-,109-,110-,111-,112-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXPMYQOEWSMNG-FQXJVOIISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

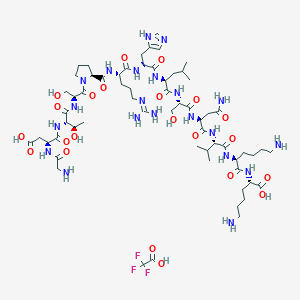

Molecular Formula |

C141H240F3N43O47S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3378.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5S)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[(1S)-5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-carboxypentyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-amino-1-oxohexan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-oxohexyl]-trimethylazanium;2,2,2-trifluoroacetic acid](/img/structure/B6295561.png)